Fluorescent Red Mega 520

概要

説明

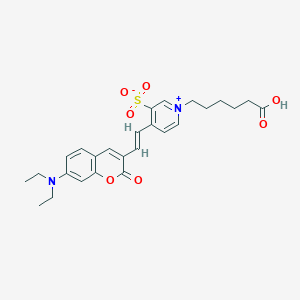

Fluorescent Red Mega 520 is a fluorescent dye specifically designed for multicolor techniques. It is characterized by an extremely large Stokes shift between excitation and emission maxima, making it highly suitable for excitation by argon lasers or other short-wavelength light sources. The compound is known for its high fluorescence efficiency and stability, making it a valuable tool in various scientific applications .

準備方法

Synthetic Routes and Reaction Conditions

Fluorescent Red Mega 520, also known as 6-[4-(7-Diethylamino-2-oxo-1-benzopyran-3-ylvinyl)-3-sulfonatopyridinio]hexanoic acid, is synthesized through a series of organic reactions. The synthesis typically involves the condensation of a benzopyran derivative with a pyridinium salt, followed by sulfonation and subsequent purification steps. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the optimization of reaction parameters to maximize efficiency and minimize waste. The final product is subjected to rigorous testing to ensure it meets the required specifications for fluorescence and purity .

化学反応の分析

Types of Reactions

Fluorescent Red Mega 520 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups, potentially altering the fluorescence properties.

Substitution: The dye can participate in substitution reactions, where functional groups are replaced by other chemical entities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, enhancing the dye’s properties for specific applications .

科学的研究の応用

Applications in Molecular Biology

- DNA Sequencing and FISH Microscopy

-

Protein Labeling

- The dye can be conjugated to proteins using its NHS ester form, allowing researchers to track protein interactions and localizations within cells. The labeling protocol involves dissolving the dye in an amine-free solvent and mixing it with the protein solution at a controlled pH . The resulting protein-dye conjugates can then be purified using size-exclusion chromatography.

-

High-Throughput Screening

- In drug discovery, this compound is utilized in fluorescence polarization assays, which are essential for screening small molecule libraries. These assays enable the detection of molecular interactions and binding events in a homogenous format, making them suitable for high-throughput applications .

Microscopy Techniques

This compound is compatible with advanced microscopy techniques:

- Confocal Microscopy

- STED Microscopy

Case Study 1: Protein Interaction Studies

A study utilized this compound to label a specific protein involved in cellular signaling pathways. The researchers tracked the protein's localization in live cells using confocal microscopy, demonstrating the dye's effectiveness in visualizing dynamic processes within cellular environments.

Case Study 2: Drug Discovery Screening

In a high-throughput screening campaign aimed at identifying inhibitors of a specific enzyme target, researchers employed this compound in fluorescence polarization assays. The results highlighted its utility in distinguishing active compounds from inactive ones based on binding interactions measured through changes in fluorescence polarization.

Comparison with Other Fluorophores

| Property | This compound | Other Common Fluorophores |

|---|---|---|

| Absorption Maximum | 520 nm | Varies (e.g., FITC: 495 nm) |

| Emission Maximum | 664 nm | Varies (e.g., Cy5: 670 nm) |

| Stokes Shift | Large | Smaller |

| Multiplexing Capability | High | Moderate |

作用機序

The mechanism of action of Fluorescent Red Mega 520 involves the absorption of light at a specific wavelength, followed by the emission of light at a longer wavelengthThe molecular targets and pathways involved include interactions with specific biomolecules and cellular structures, enabling precise labeling and detection .

類似化合物との比較

Fluorescent Red Mega 520 is compared with other similar compounds, such as:

Fluorescein: Known for its high fluorescence efficiency but has a smaller Stokes shift compared to this compound.

Rhodamine: Offers good fluorescence properties but may have different excitation and emission wavelengths.

This compound stands out due to its large Stokes shift, high stability, and compatibility with various excitation sources, making it a versatile and valuable tool in scientific research .

生物活性

Fluorescent Red Mega 520 is a synthetic fluorescent dye extensively utilized in biological research and imaging due to its unique photophysical properties and versatility in various applications. This article explores its biological activity, including its chemical characteristics, applications in cellular imaging, and relevant case studies.

This compound is characterized by the following chemical properties:

- Chemical Formula : C30H33N3O9S

- Molecular Weight : 611.66 g/mol

- Absorption Maximum : 520 nm (in water); 556 nm (in 0.1M phosphate buffer, pH 7.0)

- Emission Maximum : 664 nm (in water); 667 nm (in 0.1M phosphate buffer, pH 7.0)

- Extinction Coefficient : Mcm .

These properties make it suitable for multicolor fluorescence applications, particularly when used alongside other dyes.

Applications in Biological Research

This compound is primarily employed in various biological applications due to its high quantum yield and large Stokes shift, which minimizes spectral overlap with other fluorescent markers. Key applications include:

- DNA Sequencing : The dye's ability to label nucleic acids facilitates the visualization of DNA sequences during electrophoresis.

- Fluorescence In Situ Hybridization (FISH) : It is used to detect specific DNA sequences within cells, aiding in genetic research and diagnostics.

- Immunofluorescence : this compound labels proteins in cells, allowing researchers to study protein localization and expression levels.

- Live Cell Imaging : Its stability and low photobleaching rates make it ideal for long-term studies of live cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound in diverse contexts:

-

Cell Viability Assays :

In a study assessing the cytotoxic effects of various fluorescent dyes on HEK-293 and HepG2 cell lines, this compound was tested at concentrations ranging from 0 to 100 μM. The results indicated that at concentrations up to 20 μM, cell viability remained above 80%. However, at higher concentrations (50 μM), viability dropped significantly, demonstrating dose-dependent cytotoxicity . -

Immunohistochemical Applications :

A study utilized this compound for immunohistochemical staining of cancer tissues. The dye's strong fluorescence allowed for clear visualization of target proteins, significantly enhancing the detection sensitivity compared to traditional methods . -

Multicolor Imaging Techniques :

Research involving dual-color STED microscopy demonstrated the efficacy of this compound when combined with other fluorophores. The dye's distinct excitation and emission spectra enabled simultaneous imaging of multiple targets within the same sample without cross-talk interference .

Summary Table of Key Findings

| Application | Concentration Range | Observed Effects |

|---|---|---|

| Cell Viability Assays | 0 - 100 μM | Viability >80% at ≤20 μM; significant drop at ≥50 μM |

| Immunohistochemical Staining | N/A | Enhanced sensitivity and clarity in detection |

| Dual-color STED Microscopy | N/A | Effective multicolor imaging without cross-talk |

特性

IUPAC Name |

1-(5-carboxypentyl)-4-[(E)-2-[7-(diethylamino)-2-oxochromen-3-yl]ethenyl]pyridin-1-ium-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O7S/c1-3-28(4-2)22-12-11-20-16-21(26(31)35-23(20)17-22)10-9-19-13-15-27(18-24(19)36(32,33)34)14-7-5-6-8-25(29)30/h9-13,15-18H,3-8,14H2,1-2H3,(H-,29,30,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOJDWVAIOLCMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=C(C=[N+](C=C3)CCCCCC(=O)O)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C/C3=C(C=[N+](C=C3)CCCCCC(=O)O)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583670 | |

| Record name | 1-(5-Carboxypentyl)-4-{(E)-2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}pyridin-1-ium-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540528-09-4 | |

| Record name | 1-(5-Carboxypentyl)-4-{(E)-2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}pyridin-1-ium-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。